molecular formula C8H9ClN4 B2636348 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine CAS No. 2411248-03-6

(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine

Cat. No. B2636348
CAS RN: 2411248-03-6
M. Wt: 196.64
InChI Key: KVCKQUQFLHUDHU-UHFFFAOYSA-N
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Description

“(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C7H7ClN4 . It is a derivative of pyrazolo[3,4-b]pyridine, a bicyclic heterocyclic compound .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine”, has been reported in various studies . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” can be represented by the InChI code: 1S/C7H7ClN4/c1-12-7-4(6(9)11-12)2-3-5(8)10-7/h2-3H,1H3,(H2,9,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” include a boiling point of 368.2°C at 760 mmHg .

Scientific Research Applications

Fluorescent Molecules

This compound is a member of the pyrazolo[3,4-b]pyridine family, which has been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthetic Methodology

The compound’s synthetic access methodologies allow structural diversity . This makes it a valuable tool in the field of synthetic chemistry, where the creation of diverse molecular structures is crucial.

Chelating Agents

The presence of heteroatoms (B, N, O or S) in these compounds makes them potential chelating agents for ions . This could be useful in a variety of fields, including environmental science, medicine, and materials science.

Solubility in Green Solvents

These compounds have better solubility in green solvents . This property could make them useful in sustainable chemistry applications, where minimizing the environmental impact of chemical processes is a key goal.

Biological Activity

1H-Pyrazolo[3,4-b]pyridines have attracted great interest as purine analogs. They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities .

Nucleophilic Substitution

The compound has been shown to undergo nucleophilic substitution with methylamine to produce a selectively 4-substituted product . This property could be useful in the synthesis of a wide range of other compounds.

Future Directions

The future directions for the study of “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine” and its derivatives could include further exploration of their synthesis, chemical reactions, and potential biomedical applications .

properties

IUPAC Name

(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-13-8-6(4-11-13)2-5(3-10)7(9)12-8/h2,4H,3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCKQUQFLHUDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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